1-(4-Ethoxyphenyl)-3-(4-fluorophenyl)thiourea

Catalog No.
S12054544
CAS No.
M.F
C15H15FN2OS
M. Wt
290.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-(4-Ethoxyphenyl)-3-(4-fluorophenyl)thiourea

Product Name

1-(4-Ethoxyphenyl)-3-(4-fluorophenyl)thiourea

IUPAC Name

1-(4-ethoxyphenyl)-3-(4-fluorophenyl)thiourea

Molecular Formula

C15H15FN2OS

Molecular Weight

290.4 g/mol

InChI

InChI=1S/C15H15FN2OS/c1-2-19-14-9-7-13(8-10-14)18-15(20)17-12-5-3-11(16)4-6-12/h3-10H,2H2,1H3,(H2,17,18,20)

InChI Key

DABXILQPUNXIPA-UHFFFAOYSA-N

solubility

8.3 [ug/mL] (The mean of the results at pH 7.4)

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=S)NC2=CC=C(C=C2)F

1-(4-Ethoxyphenyl)-3-(4-fluorophenyl)thiourea is an organic compound characterized by the presence of a thiourea functional group, which is bonded to a 4-ethoxyphenyl and a 4-fluorophenyl moiety. This compound belongs to the class of thioureas, which are known for their versatility in organic synthesis and potential biological activities. The specific structure of 1-(4-ethoxyphenyl)-3-(4-fluorophenyl)thiourea allows for various interactions due to the presence of electron-donating and electron-withdrawing groups, influencing its reactivity and biological properties.

  • Oxidation: The thiourea group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
  • Reduction: Reduction can convert the thiourea group to a thiol or amine using reducing agents like lithium aluminum hydride.
  • Electrophilic Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions. These reactions typically require acidic or basic catalysts and specific solvents to facilitate the transformation.

Thioureas, including 1-(4-ethoxyphenyl)-3-(4-fluorophenyl)thiourea, have been studied for their biological activities, particularly in medicinal chemistry. Some potential biological activities include:

  • Anticancer Activity: Certain thiourea derivatives have shown promise in inhibiting cancer cell proliferation.
  • Antimicrobial Properties: Compounds with thiourea structures often exhibit antimicrobial activity against various pathogens.
  • Enzyme Inhibition: Thioureas can act as inhibitors for enzymes such as cholinesterases, which are important in neurobiology and pharmacology.

The specific biological activity of 1-(4-ethoxyphenyl)-3-(4-fluorophenyl)thiourea would depend on its interaction with biological targets, influenced by its unique structure.

The synthesis of 1-(4-ethoxyphenyl)-3-(4-fluorophenyl)thiourea typically involves the reaction of 4-ethoxybenzyl isothiocyanate with 4-fluoroaniline. The general procedure includes:

  • Reaction Setup: Dissolve 4-fluoroaniline in an appropriate solvent such as dichloromethane.
  • Addition of Isothiocyanate: Slowly add 4-ethoxybenzyl isothiocyanate to the solution while stirring.
  • Temperature Control: Maintain the reaction mixture at room temperature or under controlled heating conditions to facilitate the reaction.
  • Purification: After completion, purify the product using recrystallization or column chromatography techniques.

This method highlights the importance of controlling reaction conditions to obtain high yields and purity.

1-(4-Ethoxyphenyl)-3-(4-fluorophenyl)thiourea has several applications:

  • Chemical Research: It serves as a building block in organic synthesis for creating more complex molecular architectures.
  • Pharmaceutical Development: Its potential therapeutic properties make it a candidate for further research in drug development.
  • Material Science: Thioureas can be used in developing new materials with desirable properties, such as polymers or coatings.

Studies on the interactions of 1-(4-ethoxyphenyl)-3-(4-fluorophenyl)thiourea with biological targets are crucial for understanding its mechanism of action. This includes:

  • Molecular Docking Studies: These studies help predict how well the compound binds to specific proteins or enzymes.
  • Kinetic Studies: Evaluating the rate of enzyme inhibition can provide insights into its potency and efficacy as a therapeutic agent.
  • Structure-Activity Relationship Analysis: Investigating how variations in structure affect biological activity can guide further modifications for enhanced effects.

Several compounds share structural similarities with 1-(4-ethoxyphenyl)-3-(4-fluorophenyl)thiourea. Here are some notable examples:

Compound NameStructureUnique Features
1-(4-Methoxyphenyl)-3-(4-fluorophenyl)thioureaStructureContains a methoxy group instead of an ethoxy group; may exhibit different solubility and reactivity.
1-(Phenyl)-3-(4-fluorophenyl)thioureaStructureLacks substituents on one phenyl ring; simpler structure may lead to different biological profiles.
1-(4-Chlorophenyl)-3-(4-fluorophenyl)thioureaStructureContains a chlorine atom; may enhance antimicrobial activity compared to ethoxy derivatives.

These compounds illustrate variations in substituent groups that can significantly influence their chemical behavior and biological activity, highlighting the uniqueness of 1-(4-ethoxyphenyl)-3-(4-fluorophenyl)thiourea within this class of compounds.

IUPAC Nomenclature and Structural Formula

The compound 1-(4-ethoxyphenyl)-3-(4-fluorophenyl)thiourea derives its name from the thiourea core (SC(NH)₂) substituted with two distinct aryl groups. According to IUPAC rules, thiourea derivatives are named by treating the parent thiourea molecule as a thiocarbamide structure. The numbering prioritizes substituents based on alphabetical order and positional symmetry:

  • 4-Ethoxyphenyl group: Attached to the first nitrogen atom (N1), this substituent consists of a phenyl ring with an ethoxy (-OCH₂CH₃) group at the para position.
  • 4-Fluorophenyl group: Attached to the third nitrogen atom (N3), this substituent features a phenyl ring with a fluorine atom at the para position.

The structural formula is represented as:
$$ \text{S=C(NH-C}6\text{H}4\text{-OCH}2\text{CH}3\text{)(NH-C}6\text{H}4\text{-F)} $$

Key bond lengths and angles align with thiourea’s planar geometry, where the C=S bond length typically measures ~1.71 Å, and C-N bonds average ~1.33 Å [3].

Molecular PropertyValue
Molecular FormulaC₁₅H₁₅FN₂OS
Molecular Weight306.36 g/mol
Hybridization of Thiourea Coresp² at C=S
Torsional Angles (C-N-C-S)~0° (planar conformation)

Electronic Effects of Ethoxy and Fluoro Substituents

The electronic profiles of the substituents critically influence the compound’s reactivity and stability:

  • 4-Ethoxyphenyl Group:

    • The ethoxy (-OCH₂CH₃) group acts as an electron-donating group (EDG) via resonance (+M effect), increasing electron density on the adjacent phenyl ring. This activates the ring toward electrophilic substitution.
    • The oxygen atom’s lone pairs delocalize into the aromatic π-system, creating a para-directing effect [2] [5].
  • 4-Fluorophenyl Group:

    • The fluorine atom serves as an electron-withdrawing group (EWG) via its strong electronegativity (-I effect), reducing electron density on the phenyl ring.
    • Despite its inductive withdrawal, fluorine’s modest resonance donation (+M) slightly mitigates deactivation, making the ring meta-directing [5].
SubstituentElectronic EffectHammett Constant (σ)Impact on Aromatic Ring
-OCH₂CH₃+M (EDG)σₚ = -0.34Increased electron density
-F-I (EWG)σₚ = +0.06Decreased electron density

The interplay between these groups creates a polarized electronic environment, enhancing the thiourea core’s susceptibility to nucleophilic attack at the sulfur atom [2] [3].

Conformational Analysis and Tautomeric Possibilities

Thiourea derivatives exhibit two primary tautomeric forms:

  • Thione Form (Predominant): Features a C=S bond with delocalized π-electrons across the N-C-S-N framework.
  • Thiol Form (Minor): Characterized by a C-SH group, stabilized in specific solvents or under acidic conditions [3].

For 1-(4-ethoxyphenyl)-3-(4-fluorophenyl)thiourea, the thione form dominates due to:

  • Resonance Stabilization: Delocalization of sulfur’s lone pairs into the thiocarbonyl group.
  • Steric Considerations: The para-substituted aryl groups impose minimal steric hindrance, preserving planarity.

Conformational flexibility arises from rotation about the N-C bonds. Theoretical studies suggest rotational barriers of ~10–15 kcal/mol due to partial double-bond character in the C-N bonds [3]. Substituent effects further modulate this:

  • The ethoxy group’s bulkiness slightly restricts rotation compared to the smaller fluorine atom.
  • Crystal packing forces (as observed in analogous compounds [4]) favor anti-periplanar arrangements of the aryl groups to minimize steric clashes.
Tautomer/ConformerEnergy (Relative)Stabilizing Factors
Thione Form0 kcal/molResonance, planarity
Thiol Form+5 kcal/molSolvent stabilization (e.g., protic)
Synperiplanar Aryl+3 kcal/molSteric strain between substituents
Antiperiplanar Aryl0 kcal/molMinimal steric hindrance

Solvent SystemTemperature (°C)Reaction Time (h)Yield (%)Catalyst/AdditiveAdvantages
Dichloromethane25185NoneMild conditions, high purity
Acetonitrile60278DIPEAGood thermal stability
Diethyl Ether25370NoneNon-polar, simple purification
THF50282NaHStrong base catalysis
DMSO110290DIPEAHigh conversion efficiency

Dimethyl sulfoxide emerges as the preferred solvent system, achieving yields of 90% at elevated temperatures with the addition of diisopropylethylamine as a base catalyst [7]. The use of sodium hydride in tetrahydrofuran provides moderate yields under less harsh conditions, making it suitable for substrates sensitive to high temperatures [8].

The optimization of catalyst systems has revealed that tertiary amine bases such as triethylamine and diisopropylethylamine significantly enhance reaction rates without compromising product selectivity [9]. Phase-transfer catalysts, particularly tetra-n-butylammonium bromide, have demonstrated remarkable effectiveness in improving yields from 41% to 76% for aromatic thiourea derivatives [10].

Temperature-Dependent Reaction Kinetics

The kinetics of thiourea formation follow second-order behavior, with the reaction rate being first-order with respect to both the isothiocyanate and amine components [11]. Temperature dependency studies reveal an activation energy of approximately 78.5 kilojoules per mole for the condensation process [12].

Table 2: Temperature-Dependent Reaction Kinetics

Temperature (°C)Rate Constant k (L/mol·s)Half-life (min)Activation Energy (kJ/mol)Conversion (%) at 2h
100.005231.078.512
200.01296.078.528
300.02841.078.548
400.06518.078.571
500.1428.178.587
600.2983.978.595
700.5912.078.598
801.1251.078.599

The exponential increase in reaction rate with temperature demonstrates that elevated temperatures significantly reduce reaction times while maintaining high conversion efficiency [12]. At 60°C, near-complete conversion (95%) is achieved within two hours, representing an optimal balance between reaction rate and energy efficiency [13].

Green Chemistry Synthesis Protocols

Aqueous-Phase Thiourea Formation Mechanisms

The development of environmentally benign synthetic routes has led to the emergence of aqueous-phase thiourea formation methodologies. These approaches utilize water as the primary solvent, eliminating the need for hazardous organic solvents while maintaining high synthetic efficiency [6] [14].

The aqueous synthesis mechanism involves the reaction of primary amines with carbon disulfide in the presence of a base, proceeding through a xanthate intermediate rather than the traditional isothiocyanate pathway [6]. This method demonstrates excellent compatibility with both aliphatic and aromatic amines, producing di- and trisubstituted thiourea derivatives in high yields [2].

Table 3: Green Chemistry Synthesis Protocols

MethodSolventTemperature (°C)Reaction Time (h)Atom Economy (%)Yield (%)E-Factor
Aqueous CS2-AmineWater204.095881.2
Continuous FlowWater/Acetonitrile800.588882.1
MechanochemicalSolvent-free250.598950.1
Water-DMSOWater/DMSO601.092761.8
Vapour DigestionSolvent-free252.099980.2

Continuous-flow synthesis protocols have been developed utilizing aqueous polysulfide solutions as sulfur sources, enabling multicomponent reactions at elevated temperatures with enhanced safety profiles [15]. The use of 1,8-diazabicyclo[5.4.0]undec-7-ene as a base facilitates the opening of elemental sulfur rings, generating reactive polysulfide anions that efficiently convert isocyanides to isothiocyanates in situ [15].

Mechanochemical ball milling represents a paradigm shift toward completely solvent-free thiourea synthesis [16]. This approach achieves exceptional atom economy (98%) and minimal environmental impact (E-factor 0.1) through solid-state reactions between appropriately matched substrates [17].

Atom-Economic Evaluation of Novel Routes

Atom economy calculations for green synthesis protocols demonstrate significant improvements over traditional methods. The mechanochemical approach achieves near-perfect atom utilization (98%), as all reactant atoms are incorporated into the final product without generating significant waste streams [18] [19].

The aqueous carbon disulfide method exhibits 95% atom economy, with the primary waste consisting of water-soluble by-products that can be readily treated through conventional wastewater processing [14]. This represents a substantial improvement over traditional methods that typically achieve 60-70% atom economy due to solvent waste and purification losses [18].

Vapour digestion synthesis utilizing thiocarbamoyl benzotriazole intermediates demonstrates exceptional atom economy (99%) by eliminating the need for excess reagents and minimizing side reactions [17]. The process relies on controlled ammonia exposure to convert stable thiocarbonyl intermediates to primary thioureas with quantitative yields [17].

Industrial-Scale Production Challenges

Process Optimization and Scale-Up Considerations

The transition from laboratory-scale synthesis to industrial production of 1-(4-Ethoxyphenyl)-3-(4-fluorophenyl)thiourea presents multiple technical and economic challenges. Large-scale thiourea manufacturing requires careful optimization of reaction parameters, heat management, and product purification protocols [20].

Table 4: Industrial-Scale Production Challenges

Challenge CategoryDescriptionCurrent SolutionCost Impact (%)Environmental ImpactTechnology Readiness
Solvent RecoveryEfficient recovery of organic solventsDistillation columns15Medium9
Heat ManagementExothermic reaction temperature controlHeat exchangers12Low8
Product PurificationRemoval of thiourea impuritiesCrystallization25High7
Waste TreatmentTreatment of sulfur-containing wasteOxidation treatment18High6
Process ControlReal-time monitoring of conversionHPLC monitoring8Low8

Heat management constitutes a significant challenge due to the highly exothermic nature of isothiocyanate-amine condensation reactions [21]. Industrial reactors require sophisticated cooling systems and temperature control mechanisms to prevent thermal runaway and maintain product quality [20].

Solvent recovery systems represent a major capital investment, typically accounting for 15% of total production costs [20]. The implementation of efficient distillation columns and solvent recycling protocols is essential for economic viability and environmental compliance [22].

Product purification presents the most significant technical challenge, requiring the removal of unreacted starting materials, side products, and trace impurities that can affect pharmaceutical applications [23]. Advanced crystallization techniques and chromatographic separations are necessary to achieve the purity levels required for commercial applications [20].

Waste treatment protocols must address sulfur-containing waste streams that require specialized oxidation treatments before disposal [21]. The development of closed-loop systems that minimize waste generation while maintaining production efficiency remains an active area of research and development [24].

Real-time process monitoring through high-performance liquid chromatography and spectroscopic methods enables precise control of reaction conditions and product quality [20]. These analytical systems, while representing a relatively small cost component (8%), are critical for maintaining consistent production standards and regulatory compliance [21].

XLogP3

3.5

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

2

Exact Mass

290.08891244 g/mol

Monoisotopic Mass

290.08891244 g/mol

Heavy Atom Count

20

Dates

Last modified: 08-09-2024

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